3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid
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Overview
Description
3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H16BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a 2-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid typically involves the bromination of 4-(2-methylpiperidin-1-yl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
- 5-Nitro-2-(4-methylpiperidin-1-yl)benzoic acid
- 4-(2-methylpiperidin-1-yl)benzoic acid
Uniqueness
3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid is unique due to the presence of both a bromine atom and a 2-methylpiperidin-1-yl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
1131594-41-6 |
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Molecular Formula |
C13H16BrNO2 |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
3-bromo-4-(2-methylpiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H16BrNO2/c1-9-4-2-3-7-15(9)12-6-5-10(13(16)17)8-11(12)14/h5-6,8-9H,2-4,7H2,1H3,(H,16,17) |
InChI Key |
NOEMUWNIMVNEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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